Cas no 96684-38-7 (5,8-Quinolinedione,7-amino-2-[3-amino-1,6-dihydro-4-(2-hydroxy-3,4-dimethoxyphenyl)-5-methyl-6-oxo-2-pyridinyl]-6-methoxy-)
![5,8-Quinolinedione,7-amino-2-[3-amino-1,6-dihydro-4-(2-hydroxy-3,4-dimethoxyphenyl)-5-methyl-6-oxo-2-pyridinyl]-6-methoxy- structure](https://it.kuujia.com/scimg/cas/96684-38-7x500.png)
96684-38-7 structure
Nome del prodotto:5,8-Quinolinedione,7-amino-2-[3-amino-1,6-dihydro-4-(2-hydroxy-3,4-dimethoxyphenyl)-5-methyl-6-oxo-2-pyridinyl]-6-methoxy-
5,8-Quinolinedione,7-amino-2-[3-amino-1,6-dihydro-4-(2-hydroxy-3,4-dimethoxyphenyl)-5-methyl-6-oxo-2-pyridinyl]-6-methoxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5,8-Quinolinedione,7-amino-2-[3-amino-1,6-dihydro-4-(2-hydroxy-3,4-dimethoxyphenyl)-5-methyl-6-oxo-2-pyridinyl]-6-methoxy-
- (2S)-2-(hexadecanoylamino)-5-methoxy-5-oxopentanoic acid
- streptonigrone
- CHEBI:200551
- DTXSID20914397
- 7-amino-2-[3-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-5-methyl-6-oxo-1H-pyridin-2-yl]-6-methoxyquinoline-5,8-dione
- 5,8-Quinolinedione, 7-amino-2-(3-amino-1,6-dihydro-4-(2-hydroxy-3,4-dimethoxyphenyl)-5-methyl-6-oxo-2-pyridinyl)-6-methoxy-
- 7-Amino-2-[3-amino-6-hydroxy-4-(2-hydroxy-3,4-dimethoxyphenyl)-5-methylpyridin-2-yl]-6-methoxyquinoline-5,8-dione
- 96684-38-7
-
- Inchi: InChI=1S/C24H22N4O7/c1-9-14(10-6-8-13(33-2)22(34-3)19(10)29)15(25)18(28-24(9)32)12-7-5-11-17(27-12)21(31)16(26)23(35-4)20(11)30/h5-8,29H,25-26H2,1-4H3,(H,28,32)
- Chiave InChI: KDHCNBXWSJRGJW-UHFFFAOYSA-N
- Sorrisi: CC1=C(C(=C(NC1=O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Proprietà calcolate
- Massa esatta: 478.148849
- Massa monoisotopica: 478.148849
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 35
- Conta legami ruotabili: 5
- Complessità: 1030
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 176
- XLogP3: 0.6
Proprietà sperimentali
- Densità: 1.52
- Punto di ebollizione: 768.2°Cat760mmHg
- Punto di infiammabilità: 418.4°C
- Indice di rifrazione: 1.7
5,8-Quinolinedione,7-amino-2-[3-amino-1,6-dihydro-4-(2-hydroxy-3,4-dimethoxyphenyl)-5-methyl-6-oxo-2-pyridinyl]-6-methoxy- Letteratura correlata
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
96684-38-7 (5,8-Quinolinedione,7-amino-2-[3-amino-1,6-dihydro-4-(2-hydroxy-3,4-dimethoxyphenyl)-5-methyl-6-oxo-2-pyridinyl]-6-methoxy-) Prodotti correlati
- 2171233-82-0(4-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}benzoic acid)
- 69807-81-4((1-Methyl-1H-pyrrol-2-yl)methylamine)
- 86685-97-4(3-M-Tolylisoxazol-5-amine)
- 1698-60-8(Chloridazon)
- 2229670-59-9(4-(pent-1-en-1-yl)piperidine)
- 1221444-51-4((R)-8-(tert-Butyl)chroman-4-amine)
- 1235326-54-1(phenyl 4-{3-(phenylsulfanyl)propanamidomethyl}piperidine-1-carboxylate)
- 2138076-20-5(2,3,4-trifluoro-5-(thiophen-2-yl)aniline)
- 1010441-40-3(4-({3-3-(hydroxymethyl)phenylimidazo1,2-bpyridazin-6-yl}amino)cyclohexan-1-ol)
- 1012305-33-7((1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
